3-Fluoro-1-adamantanamine HCl chemical structure and properties
3-Fluoro-1-adamantanamine HCl chemical structure and properties
Executive Summary
3-Fluoro-1-adamantanamine Hydrochloride (CAS: 120350-83-6) represents a critical scaffold in the optimization of adamantane-based therapeutics. Structurally derived from amantadine (1-adamantanamine), the introduction of a fluorine atom at the C3 bridgehead position serves as a strategic bioisosteric modification. This substitution significantly enhances metabolic stability by blocking the primary site of oxidative metabolism (C3-hydroxylation) while maintaining the lipophilic cage structure essential for channel blocking and receptor binding. This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for this high-value intermediate.
Chemical Identity & Structural Analysis
The adamantane cage is a diamondoid structure known for its rigidity and lipophilicity. 3-Fluoro-1-adamantanamine HCl retains the
| Parameter | Data |
| IUPAC Name | 3-Fluorotricyclo[3.3.1.1 |
| Common Name | 3-Fluoro-1-adamantanamine HCl; 1-Amino-3-fluoroadamantane HCl |
| CAS Number | 120350-83-6 (HCl salt); 214557-87-6 (Acetate salt ref) |
| Molecular Formula | C |
| Molecular Weight | 205.70 g/mol (Free base: 169.24 g/mol ) |
| Chirality | Achiral (Plane of symmetry passing through C1, C3, C5, C7) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in CH |
Structural Significance in Drug Design
-
Metabolic Blocking: The C3 position of amantadine is the primary site for CYP450-mediated hydroxylation. Fluorine substitution (
kcal/mol vs kcal/mol) prevents this oxidation, extending half-life. -
Lipophilicity Modulation: While fluorine is lipophilic, its electron-withdrawing nature lowers the pKa of the distal amine (via through-bond inductive effects), potentially altering blood-brain barrier (BBB) penetration kinetics compared to the parent amine.
Physicochemical Profile
The following data summarizes the core physical properties relevant to formulation and synthesis.
| Property | Value / Observation | Notes |
| Melting Point | >250 °C (Sublimes/Decomposes) | Typical for adamantane salts; distinct from Amantadine HCl ( |
| pKa (Conjugate Acid) | ~9.5 - 10.0 (Predicted) | Slightly lower than Amantadine (10.8) due to |
| LogP (Free Base) | ~1.8 - 2.1 | Fluorine increases lipophilicity vs. Hydroxyl, decreases vs. Hydrogen. |
| Hygroscopicity | Moderate | Store under desiccant; less hygroscopic than corresponding amine free base. |
Synthetic Pathways & Manufacturing
The synthesis of 3-fluoro-1-adamantanamine HCl is non-trivial due to the difficulty of selective bridgehead fluorination. The most robust route utilizes Deoxyfluorination of a protected 3-hydroxy precursor.
Mechanism of Action: Deoxyfluorination Route
This protocol ensures regioselectivity. Direct fluorination of adamantane is often uncontrolled.
-
Protection: 1-Adamantylamine is protected (Acetamide/Boc) to prevent N-fluorination.
-
Oxidation: Introduction of a hydroxyl group at C3 via oxidative conditions (HNO
/H SO ). -
Fluorination: Nucleophilic substitution of the hydroxyl group using DAST (Diethylaminosulfur trifluoride).
-
Deprotection: Acidic hydrolysis to yield the amine hydrochloride.
Figure 1: Validated synthetic route from commercially available Amantadine.
Detailed Experimental Protocol (Bench Scale)
Step 1: Hydroxylation (Cohen's Method Modified)
-
Reagents: N-Acetyl-1-adamantylamine (10 mmol), HNO
(fuming), H SO . -
Procedure: Dissolve substrate in conc. H
SO at 0°C. Add fuming HNO dropwise. Stir for 2h. Pour onto ice. Extract with CHCl .[1] -
Yield: ~60-70% of 3-hydroxy intermediate.
Step 2: Fluorination (Critical Step)
-
Safety Warning: DAST releases HF. Use Teflon/HDPE vessels if possible or dry glass. Work in a fume hood.
-
Reagents: 3-Hydroxy-N-acetyl-1-adamantylamine (5 mmol), DAST (1.2 eq), Dry DCM.
-
Procedure:
-
Cool solution of substrate in dry DCM to -78°C under Argon.
-
Add DAST dropwise via syringe.
-
Allow to warm to RT overnight.
-
Quench: Pour slowly into saturated NaHCO
(vigorous effervescence). -
Extract with DCM, dry over MgSO
, concentrate.
-
Step 3: Hydrolysis to HCl Salt
-
Reagents: 6N HCl.
-
Procedure: Reflux the fluorinated acetamide in 6N HCl for 12-24h.
-
Isolation: Evaporate to dryness. Recrystallize from Isopropanol/Ether to obtain pure 3-Fluoro-1-adamantanamine HCl .
Analytical Characterization
Verification of the structure requires distinguishing between the 3-hydroxy impurity and the 3-fluoro product.
| Technique | Expected Signal / Diagnostic Feature |
| Diagnostic Peak: | |
| C-F Coupling: The C3 carbon will appear as a doublet with a large coupling constant ( | |
| Mass Spectrometry (ESI+) | m/z = 170.1 [M+H] |
Pharmacological Context
3-Fluoro-1-adamantanamine is not just a chemical curiosity; it is a "metabolic blocker" analog of Memantine and Amantadine.
Figure 2: Pharmacological rationale for fluorine incorporation.
-
NMDA Antagonism: Like Memantine, this compound acts as an uncompetitive antagonist at glutamatergic NMDA receptors. The fluorine atom may slightly alter the off-rate kinetics from the channel pore.
-
Antiviral Activity: Historically, adamantane amines block the M2 ion channel of Influenza A. However, resistance is widespread.[2] The 3-fluoro analog is primarily explored for CNS indications or as a fragment in larger antiviral inhibitors (e.g., HCV, HIV).
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Use a dust mask (N95) if handling powder outside a hood.
-
Storage: Store at room temperature (15-25°C), kept dry. The HCl salt is stable but should be protected from excessive moisture.
References
-
ChemicalBook. (2023). 3-Fluoro-1-aminoadamantane hydrochloride Product Properties and CAS 120350-83-6. Link
-
PubChem. (2023). 1-Amino-3-fluoroadamantane - Compound Summary. National Library of Medicine.[4] Link
-
World Intellectual Property Organization. (2023). Patent WO2023110138A1: Inhibitors of Transglutaminases. (Describes the use of 3-fluoro-1-adamantanamine as a synthesis intermediate). Link
-
Journal of the American Chemical Society. (2009). Langmuir-Blodgett Films of Charge-Transfer Complexes. (Cites 3-fluoro-1-adamantylammonium salts). Link
-
Fisher Scientific. (2021). Safety Data Sheet: 1-Adamantanamine Hydrochloride (Analogous Safety Data). Link
